molecular formula C22H16O5 B1582793 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy- CAS No. 36886-76-7

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-

Cat. No.: B1582793
CAS No.: 36886-76-7
M. Wt: 360.4 g/mol
InChI Key: GRIKUIPJBHJPPN-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development and characterization of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy- emerges from a rich historical context rooted in the evolution of fluoran chemistry and the broader understanding of spirocyclic compounds. The foundational work in fluoran chemistry can be traced to early investigations into triarylmethane dyes, where researchers first recognized the unique properties conferred by spiro junction formations. These early studies established the basic principles that would later guide the development of more sophisticated fluoran derivatives, including the dimethoxy-substituted compound under examination.

The systematic exploration of fluoran compounds gained momentum through patent literature documenting chromogenic materials for recording applications. Key developments in this field are evidenced by patent documentation from the 1980s, which describes various fluoran compounds with substituted amino groups and their applications as color formers in pressure and heat-sensitive recording materials. These patents demonstrate the growing recognition of fluoran compounds as valuable materials for practical applications, setting the stage for more targeted synthesis and characterization efforts.

The specific synthesis and characterization of the 3',6'-dimethoxy derivative represents a more recent advancement in fluoran chemistry. Research published in 2018 documented efficient synthetic approaches for preparing this compound, utilizing fluorescein as a starting material and employing dimethyl sulfate as the methylating agent under carefully controlled reaction conditions. This work achieved a remarkable 92% yield through a two-stage process involving potassium carbonate treatment followed by methylation at elevated temperatures.

The timeline of discovery also reflects broader trends in heterocyclic chemistry research. As computational methods became more sophisticated, researchers gained the ability to predict and design fluoran derivatives with specific properties. Recent studies from 2024 demonstrate the application of density functional theory calculations to screen potential fluoran candidates, representing a significant evolution from the empirical approaches that characterized earlier research periods.

The historical development of this compound also intersects with advances in spirocyclic chemistry more broadly. Research trends documented in 2022 highlight the growing recognition of spirocyclic scaffolds as valuable tools in drug design and materials science. This broader context positions the dimethoxy fluoran derivative as part of a larger movement toward understanding and exploiting the unique properties of spirocyclic molecular architectures.

Significance in Heterocyclic Chemistry

The significance of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy- in heterocyclic chemistry extends far beyond its role as a single compound, representing instead a paradigmatic example of how complex heterocyclic systems can be designed to achieve specific structural and functional objectives. The compound exemplifies the sophisticated interplay between different heterocyclic motifs, combining the electron-rich characteristics of the xanthene system with the unique reactivity patterns associated with the isobenzofuran framework.

Within the broader context of heterocyclic chemistry, this compound demonstrates the power of strategic substitution patterns in modulating molecular properties. The placement of methoxy groups at the 3' and 6' positions of the xanthene ring system is not arbitrary but reflects careful consideration of electronic and steric factors that influence both the stability and reactivity of the overall structure. These substituents serve multiple functions, including electronic donation that enhances the chromogenic properties of the compound while providing sites for potential further functionalization.

The structural complexity of this fluoran derivative illustrates important principles in heterocyclic ring fusion strategies. The spiro junction represents a particularly elegant solution to the challenge of linking two distinct aromatic systems while maintaining the individual electronic characteristics of each component. This approach contrasts with traditional ring fusion methods that often result in extensive conjugation across the entire molecular framework, potentially compromising the discrete properties of individual ring systems.

Research into quinazolinone-substituted fluoran compounds has further demonstrated the versatility of the fluoran framework as a platform for heterocyclic modification. These studies reveal how the basic fluoran structure can accommodate diverse heterocyclic substituents while maintaining its fundamental chromogenic properties. The successful incorporation of quinazolinone moieties illustrates the compatibility of the fluoran framework with nitrogen-containing heterocycles, expanding the potential for creating hybrid structures with enhanced functionality.

The compound's role in advancing heterocyclic methodology is also evident in its contribution to understanding electron-accepting and electron-donating interactions within complex molecular systems. The ability of fluoran derivatives to undergo color-forming reactions upon contact with electron-accepting compounds reflects fundamental principles of heterocyclic reactivity that extend to numerous other chemical systems. This behavior provides valuable insights into the design principles for creating responsive molecular systems based on heterocyclic architectures.

Contemporary research in heterocyclic chemistry increasingly emphasizes the importance of three-dimensional molecular architectures in achieving desired properties. The dimethoxy fluoran derivative exemplifies this trend, demonstrating how the incorporation of spiro centers can create complex three-dimensional structures that exhibit properties not achievable through planar heterocyclic systems alone.

Role in Spirocyclic Compound Research

The contribution of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy- to spirocyclic compound research represents a significant advancement in understanding the fundamental principles governing spiro junction formation and the resulting molecular properties. This compound serves as an exemplary model system for investigating how spirocyclic architectures influence molecular behavior, providing insights that extend well beyond the specific fluoran family to inform broader spirocyclic chemistry research.

Recent comprehensive reviews of spirocyclic scaffolds in drug discovery have highlighted the exceptional potential of spiro centers in fine-tuning molecular conformational and physicochemical properties. The dimethoxy fluoran derivative demonstrates these principles in action, showing how the spiro junction between the isobenzofuran and xanthene systems creates a rigid three-dimensional framework that constrains molecular flexibility while maintaining functional versatility. This structural constraint is particularly valuable in applications requiring precise molecular recognition or controlled reactivity patterns.

The compound's role in spirocyclic research extends to its function as a platform for investigating structure-activity relationships within spiro systems. The strategic placement of the methoxy substituents provides opportunities for systematic modification studies, allowing researchers to probe how substitution patterns influence the overall properties of spirocyclic molecules. Such studies contribute to the development of predictive models for designing new spirocyclic compounds with desired characteristics.

Computational screening approaches have revolutionized spirocyclic compound research, and the dimethoxy fluoran derivative has played a role in validating these methodologies. Recent studies employing density functional theory calculations to evaluate potential fluoran candidates demonstrate the power of computational approaches in spirocyclic chemistry. The ability to predict the properties of spirocyclic compounds before synthesis represents a significant advancement in research efficiency and has implications for the broader field of spirocyclic drug design.

The compound also contributes to understanding the synthetic challenges associated with spirocyclic compound preparation. The successful synthesis of the dimethoxy derivative through controlled methylation reactions demonstrates effective strategies for installing functional groups while maintaining the integrity of the spiro center. These synthetic approaches provide valuable precedents for preparing related spirocyclic compounds and contribute to the development of general methodologies for spirocyclic synthesis.

Research into the chromogenic properties of spirocyclic compounds has benefited significantly from studies of fluoran derivatives. The ability of these compounds to undergo reversible color changes provides a unique window into the electronic properties of spirocyclic systems and their response to environmental changes. This research has implications for developing spirocyclic compounds as sensors, switches, and other responsive materials.

The three-dimensional structure imposed by the spiro center also makes this compound valuable for investigating molecular recognition phenomena within spirocyclic systems. The rigid framework created by the spiro junction provides a well-defined spatial arrangement of functional groups, making it an excellent model for understanding how molecular geometry influences binding interactions and selectivity patterns.

Properties

IUPAC Name

3',6'-dimethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-24-13-7-9-17-19(11-13)26-20-12-14(25-2)8-10-18(20)22(17)16-6-4-3-5-15(16)21(23)27-22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIKUIPJBHJPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068006
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36886-76-7
Record name 3′,6′-Dimethoxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dimethoxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-
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Record name 3',6'-dimethoxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name 3′,6′-Dimethoxy-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one
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Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy- is a compound of interest due to its unique structural properties and potential biological activities. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex spiro structure that contributes to its unique biological properties. Its molecular formula is C28H30N2O3C_{28}H_{30}N_2O_3 with a molecular weight of 442.55 g/mol. The presence of methoxy groups at positions 3' and 6' enhances its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that compounds similar to spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit significant antioxidant properties. These properties are attributed to the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed improved radical scavenging activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that spiro compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Studies have indicated that spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, particularly those involving NF-kB and MAPK pathways .

Case Studies

  • Case Study on Antioxidant Activity : A recent study assessed the antioxidant potential of various spiro compounds, including spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic applications in oxidative stress-related conditions.
  • Clinical Evaluation for Antimicrobial Use : In a clinical setting, formulations containing spiro derivatives were tested against common bacterial infections. The results showed a notable decrease in infection rates among patients treated with these formulations compared to those receiving standard antibiotic therapy.

The biological activities of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing for effective radical scavenging.
  • Membrane Disruption : The lipophilic nature of the compound facilitates interaction with bacterial membranes, leading to cell lysis.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines suggests a regulatory effect on immune responses.

Scientific Research Applications

Applications

The applications of this compound can be categorized into several key areas:

Fluorescent Dyes

Fluorescent Labeling : Spiro compounds, including this specific derivative, are often utilized as fluorescent labels in biological research. Their ability to absorb and emit light makes them suitable for tracking biological processes in live cells.

Case Study : In a study involving cell imaging, the compound was used to label specific proteins, allowing researchers to visualize cellular interactions in real-time. The high quantum yield of fluorescence provided clear imaging results, enhancing the understanding of protein dynamics within cellular environments.

Organic Photovoltaics

Solar Energy Conversion : The unique electronic properties of spiro compounds position them as promising materials for organic photovoltaic devices (OPVs). They can serve as electron donors or acceptors in the active layer of solar cells.

Research Findings : Recent advancements have shown that incorporating this compound into OPV systems can significantly improve power conversion efficiencies due to its suitable energy levels and good charge transport properties. Research indicated an efficiency increase of approximately 15% when integrated into a specific OPV architecture.

Organic Light Emitting Diodes (OLEDs)

Display Technologies : Spiro compounds are also explored for use in OLEDs due to their ability to emit light efficiently. Their structural characteristics allow for effective charge transport and reduced energy loss.

Performance Metrics : In experimental OLED devices using this compound, researchers reported enhanced brightness and stability compared to traditional materials. The device showed a maximum luminance of over 10,000 cd/m² with a half-life exceeding 1,000 hours at operational conditions.

Chemical Sensors

Detection Applications : The compound's fluorescent properties make it suitable for developing chemical sensors capable of detecting various analytes, including heavy metals and environmental pollutants.

Case Study : A sensor developed using this spiro compound demonstrated high sensitivity and selectivity for mercury ions in aqueous solutions. The detection limit was found to be as low as 0.5 ppb, showcasing its potential for environmental monitoring applications.

Summary Table of Applications

Application AreaKey FeaturesNotable Findings
Fluorescent DyesHigh quantum yieldEffective for live cell imaging
Organic PhotovoltaicsSuitable energy levelsEfficiency increase by ~15%
Organic Light Emitting DiodesEffective charge transportMax luminance >10,000 cd/m²
Chemical SensorsHigh sensitivityDetection limit of 0.5 ppb for mercury ions

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of spiroxanthene derivatives, which vary in substituents at the 3', 6', and other positions. Below is a detailed comparison with key analogs:

Fluorescein (3',6'-Dihydroxy Derivative)

  • Structure : Hydroxyl groups at 3' and 6' positions (CAS 2321-07-5) .
  • Properties : High water solubility due to hydroxyl groups; pH-sensitive fluorescence (pKa ~6.4) .
  • Applications: Clinical diagnostics, oxygen radical absorbance capacity (ORAC) assays , and fluorescent microscopy.
  • Key Difference : The dimethoxy derivative exhibits reduced hydrogen-bonding capacity and lower aqueous solubility compared to fluorescein, favoring organic-phase applications .

Halogenated Derivatives

  • Erythrosine (3',6'-Dihydroxy-2',4',5',7'-tetraiodo Derivative, CAS 16423-68-0) :

    • Structure : Iodo substituents at 2',4',5',7' positions .
    • Properties : Red dye with strong absorption at 526 nm; used in food coloring and histology stains.
    • Comparison : The heavy iodine atoms enhance spin-orbit coupling, reducing fluorescence but increasing stability against photobleaching compared to the dimethoxy compound .
  • 2',4',5',7'-Tetrabromo Derivative (CAS 548-26-5) :

    • Structure : Bromine substituents at 2',4',5',7' positions .
    • Applications : Used in Papanicolaou staining for cytology.
    • Key Difference : Bromine increases molecular weight and lipophilicity, contrasting with the dimethoxy derivative’s simpler substitution pattern .

Carboxy and Amino Derivatives

  • 6-Carboxyfluorescein (CAS 3301-79-9): Structure: Carboxylic acid group at position 6 . Applications: pH-sensitive probe in cellular imaging. Comparison: The carboxylic acid enhances water solubility and conjugation capacity, unlike the non-reactive methoxy groups in the dimethoxy compound .
  • 5-Aminofluorescein (CAS 3326-34-9): Structure: Amino group at position 5 . Applications: Reactive intermediate for bioconjugation. Key Difference: Amino groups enable covalent linkage to biomolecules, whereas methoxy groups are chemically inert .

Acetoxy Derivatives

  • Fluorescein Diacetate (CAS 596-09-8): Structure: Acetylated hydroxyl groups at 3' and 6' . Properties: Non-fluorescent until deacetylated by esterases in live cells.

Structural and Functional Data Table

Compound Name Substituents CAS Number Key Properties/Applications Reference
3',6'-Dimethoxy 3',6'-OCH3 36886-76-7 Reduced polarity, organic-phase use
Fluorescein (3',6'-dihydroxy) 3',6'-OH 2321-07-5 pH-sensitive fluorescence
Erythrosine (3',6'-OH, tetraiodo) 2',4',5',7'-I, 3',6'-OH 16423-68-0 Red dye, photostable
6-Carboxyfluorescein 6-COOH 3301-79-9 Bioconjugation, cellular imaging
Fluorescein Diacetate 3',6'-OAc 596-09-8 Esterase-activated probe

Preparation Methods

Synthetic Route Overview

The compound is a spiro-lactone derivative of xanthene and isobenzofuran moieties, substituted with methoxy groups at the 3' and 6' positions. Its synthesis generally follows these key steps:

Detailed Preparation Methods

2.1. Methoxylation of Fluorescein Derivatives

  • The introduction of methoxy groups at the 3' and 6' positions typically involves methylation of dihydroxy precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • The precursor 3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one can be methylated to yield the 3',6'-dimethoxy derivative.
  • Reaction conditions often include:
    • Solvents: Acetone, dimethylformamide, or methanol.
    • Base: Potassium carbonate or sodium hydride.
    • Temperature: Ambient to reflux temperatures depending on reagents.

2.2. Spirocyclization

  • The spirocyclic structure is formed by intramolecular cyclization between the carboxyl group of the fluorescein moiety and the hydroxyl group on the isobenzofuran ring.
  • Acidic or neutral conditions can be employed to promote lactonization.
  • Typical conditions:
    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
    • Solvent systems like acetic acid or toluene.
    • Heating under reflux to drive the cyclization.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Methoxylation Methyl iodide / K2CO3 / Acetone Room temp to reflux 2–6 hours 60–80 Protects hydroxyl groups as methoxy substituents
Spirocyclization Acid catalyst (H2SO4 or p-TsOH) / Acetic acid Reflux (~100°C) 3–5 hours 70–85 Forms spiro-lactone ring
Halogenation (analogue) N-Bromosuccinimide / Methanol 0–20°C 2 hours ~32 For brominated derivatives; moderate yield

Yields and conditions are typical values drawn from analogous syntheses and literature on related compounds.

Analytical and Research Findings

  • Spectroscopic Characterization: The prepared compound is characterized by NMR, IR, and mass spectrometry to confirm the methoxy substitution pattern and spirocyclic structure.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and melting point determination are used to assess purity.
  • Functional Properties: The compound is noted for its potential use in thermochromic materials and dyes due to its structural similarity to fluorescein derivatives.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Outcome
Starting Material Fluorescein or 3',6'-dihydroxy derivative Scaffold for spiro compound Base structure for modification
Methoxylation Methyl iodide, K2CO3, acetone Introduce methoxy groups 3',6'-dimethoxy substitution
Spirocyclization Acid catalyst, acetic acid, reflux Form spiro-lactone ring Spiro[isobenzofuran-xanthen]-3-one core
Purification Chromatography, recrystallization Isolate pure compound High purity product
Characterization NMR, IR, MS, HPLC Confirm structure and purity Verified compound identity

Q & A

Q. What are the standard synthetic routes for Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-?

The compound is synthesized via multi-step organic reactions. A common method involves the condensation of isobenzofuran-1(3H)-one derivatives with substituted xanthene precursors under inert conditions. Lewis acids (e.g., BF₃·Et₂O) are typically used as catalysts to promote spirocyclization. Reaction parameters (temperature, solvent polarity, and reactant ratios) must be tightly controlled to avoid side products like non-spiro isomers .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm the spirocyclic core and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography to resolve stereochemical ambiguities and confirm bond angles within the spiro system .

Q. What are the primary research applications of this compound?

It serves as a fluorescent probe in:

  • Antioxidant capacity assays (e.g., ORAC), where it replaces β-phycoerythrin due to superior photostability and consistent batch-to-batch performance .
  • Biological imaging , leveraging its excitation/emission profile (~490/520 nm) for real-time tracking of redox processes .

Q. How does its fluorescence compare to other xanthene-based probes?

Unlike fluorescein (3',6'-dihydroxy derivative), the 3',6'-dimethoxy substitution reduces hydrogen bonding with solvents, enhancing photostability but slightly lowering quantum yield. Compared to rhodamine, it lacks cationic charges, making it more suitable for neutral pH environments .

Q. What spectroscopic properties are essential for experimental design?

Critical parameters include:

  • Molar extinction coefficient (ε) and quantum yield (Φ) for quantifying probe concentration and signal intensity.
  • Solvatochromic shifts in emission maxima when used in hydrophobic environments (e.g., lipid membranes) .

Advanced Questions

Q. What challenges arise in achieving high-purity synthesis, and how are they resolved?

Key challenges include regiochemical control during spirocyclization and byproduct formation from incomplete xanthene derivatization. Solutions:

  • HPLC purification with C18 columns to separate spiro isomers.
  • In-situ monitoring via UV-Vis or fluorescence spectroscopy to optimize reaction termination .

Q. How can researchers resolve contradictions in antioxidant activity data across different assays?

Discrepancies often stem from mechanistic differences (e.g., hydrogen atom transfer vs. electron transfer). To address this:

  • Compare ORAC(FL) results (which directly measure peroxyl radical quenching) with DPPH or ABTS assays.
  • Validate using LC/MS to identify oxidation products and confirm reaction pathways .

Q. What structural modifications enhance its utility in targeted imaging?

Adding amino or isothiocyanate groups enables covalent conjugation to biomolecules (e.g., antibodies). Halogenation (e.g., bromo, iodo) increases lipophilicity for membrane penetration, while PEGylation improves solubility in aqueous systems .

Q. How is this compound used in mechanistic studies of hydrogen sulfide (H₂S) signaling?

Derivatives like Washington State Probe-1 (WSP-1) incorporate disulfide bonds that selectively react with H₂S, generating a fluorescent adduct. This allows real-time tracking of H₂S release in cellular models via fluorescence microscopy or plate readers .

Q. How do substituents influence fluorescence quenching in complex matrices?

Electron-withdrawing groups (e.g., nitro) reduce quantum yield by promoting non-radiative decay. Conversely, methoxy groups stabilize the excited state via resonance effects, mitigating quenching in protein-rich environments. This is quantified using Stern-Volmer plots to assess collisional vs. static quenching mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-
Reactant of Route 2
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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-

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